molecular formula C32H26O8 B011880 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate CAS No. 103637-50-9

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

Cat. No.: B011880
CAS No.: 103637-50-9
M. Wt: 538.5 g/mol
InChI Key: KQVIDCCKLYDABT-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate is an organic compound known for its unique structure and properties It is characterized by the presence of benzoyl and hydroxyphenoxy groups attached to a propyl acrylate backbone

Preparation Methods

The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 4-benzoyl-3-hydroxyphenol: This intermediate can be synthesized by the reaction of 4-hydroxybenzophenone with appropriate reagents.

    Formation of 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol: The intermediate is then reacted with 1,3-dibromopropane to form the desired bisphenol compound.

    Acrylation: The final step involves the acrylation of the bisphenol compound using acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl groups can be reduced to benzyl alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acrylate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers with unique properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced polymers and copolymers with specific mechanical and thermal properties.

    Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industry: The compound is used in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate depends on its specific application. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form polymers. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate can be compared with similar compounds such as:

    1,3-Bis(4-hydroxyphenoxy)-2-propyl acrylate: Lacks the benzoyl groups, resulting in different chemical reactivity and properties.

    1,3-Bis(4-benzoylphenoxy)-2-propyl acrylate: Lacks the hydroxy groups, affecting its ability to participate in hydrogen bonding and other interactions.

    1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior.

The uniqueness of this compound lies in its combination of benzoyl, hydroxyphenoxy, and acrylate functionalities, which confer specific chemical and physical properties.

Properties

IUPAC Name

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVIDCCKLYDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545737
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103637-50-9
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103637-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of trifluoromethanesulfonic acid, 0.1 g of hydroquinone and 0.1 g of hydroquinone monomethyl ether were added to a solution of 48.5 g (0.1 mole) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol and 43.6 g (0.6 mole) of acrylic acid in 600 ml of toluene, and the solution was heated for 3 hours at a temperature of 105° to 110° C. After cooling to room temperature, the reaction mixture was washed with 1.5 liters of water. The toluene was then distilled off from the reaction mixture under a pressure of 20 mbar. The oily residue remaining was dissolved in hot ethanol. Cooling this solution to room temperature gave 40 g (75 percent of theory) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl acrylate in the form of colorless crystals having a melting point of 98° to 100° C. and a purity of 99 percent (HPLC). The UV spectrum gave two absorption maxima at wave lengths of 287 nm (extinction 0.520; extinction coefficient 28,100) and 324 nm (extinction 0.335; extinction coefficient 18,100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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